![molecular formula C17H20N2O B6499400 N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 101587-49-9](/img/structure/B6499400.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It has a linear formula of C16H14N2O2 . It is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations can be computed using the density functional theory (DFT) approach .Scientific Research Applications
Benzamide Derivatives Synthesis:
Benzamides are widely used in pharmaceutical, paper, and plastic industries. A notable method involves direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway yields benzamide derivatives, which serve as intermediates in therapeutic agent synthesis .
Drug Discovery and Medicinal Chemistry:
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has been extensively studied for its potential applications in drug discovery. Its unique structure makes it a valuable tool for medicinal chemistry research.
Ion-Pair Equilibrium Studies:
The compound’s ion-pair equilibrium properties find applications in biochemistry. Researchers have explored its role in DNA stability, protein identification, and ion-pair receptor development based on biological models .
Polymeric DNA Hydrogels:
While not directly related to F5019-0290, DNA hydrogels have gained attention in biomedical fields. These hydrogels can be used for molecular diagnostics, biosensing, cell culture, and potentially drug delivery systems for cancer therapy .
Space Applications:
Origami-based foldable and reconfigurable reflectarrays (RAs) are crucial for CubeSat missions. These RAs, including F5019-0290, offer small stowed volumes, reconfigurable electromagnetic performance, and beam-steering capabilities. They operate in the Ku-band and provide multiple pencil beams, making them suitable for space communication .
Inverse Synthetic Aperture Radar (ISAR) Imaging:
Compressive sensing-based ISAR imaging methods, although not directly tied to F5019-0290, have applications in image reconstruction from compressed data, resolution enhancement, and image reconstruction from gapped data .
Mechanism of Action
Target of Action
N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide, also known as F5019-0290, primarily targets the Somatostatin Receptor Type 4 (SSTR4) . SSTR4 is a protein that plays a functional role in modulating sensory nerve transmission .
Mode of Action
F5019-0290 acts as a human SSTR4 (hSSTR4) agonist . As an agonist, it binds to the SSTR4 receptor and stimulates its activity. This interaction leads to the normalization of neuronal excitability, reducing inflammatory and neuropathic pain .
Biochemical Pathways
The activation of SSTR4 by F5019-0290 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons . These include:
Result of Action
The activation of SSTR4 by F5019-0290 leads to a reduction in both inflammatory and neuropathic pain . This is achieved through the normalization of neuronal excitability, which is a result of the modulation of various biochemical pathways .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)16-10-8-14(9-11-16)12-13-18-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVIVAZFNNNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.